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Compound of Interest

Compound Name: 3-Fluoro-2-nitropyridine

Cat. No.: B1302947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for the compound 3-Fluoro-2-nitropyridine. This key

intermediate in pharmaceutical and organic synthesis presents a unique spectroscopic profile

due to the electronic effects of its fluoro and nitro substituents on the pyridine ring. This

document summarizes the available spectral data, outlines the experimental protocols for data

acquisition, and provides a visual representation of the structural-spectral correlations.

Introduction
3-Fluoro-2-nitropyridine (CAS No. 54231-35-5) is a valuable building block in the synthesis of

a wide range of heterocyclic compounds, particularly in the development of novel

pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitro group

significantly influences the electron density of the pyridine ring, leading to distinct chemical

shifts and coupling patterns in its NMR spectra. Accurate interpretation of this data is crucial for

confirming the structure and purity of the compound and for understanding its reactivity in

subsequent chemical transformations.

¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 3-Fluoro-2-
nitropyridine. The data has been compiled from available scientific literature.
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¹H NMR Data
Proton Position

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 7.8 m Not Reported

H-5 7.8 m Not Reported

H-6 8.45 m Not Reported

Solvent: Deuteriochloroform (CDCl₃)

¹³C NMR Data
As of the latest literature review, specific experimental ¹³C NMR data for 3-Fluoro-2-
nitropyridine has not been reported in detail. The predicted chemical shifts are available

through computational databases, but experimentally verified data remains to be published.

The electron-withdrawing effects of the nitro and fluoro groups are expected to significantly

deshield the adjacent carbon atoms.

Experimental Protocols
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The

following section details a general experimental protocol for obtaining ¹H and ¹³C NMR spectra

of 3-Fluoro-2-nitropyridine.

Sample Preparation
Sample Purity: Ensure the 3-Fluoro-2-nitropyridine sample is of high purity to avoid

interference from impurities in the NMR spectrum.

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used

depending on solubility and the desired chemical shift referencing.

Concentration: Prepare a solution of approximately 5-10 mg of 3-Fluoro-2-nitropyridine in

0.5-0.7 mL of the chosen deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Spectrometer Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. These may need to

be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Spectrometer Frequency: 300-600 MHz

Pulse Sequence: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)

Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy:

Spectrometer Frequency: 75-150 MHz

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Spectral Width: 0-200 ppm
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Structural-Spectral Correlation
The electronic environment of each proton and carbon atom in 3-Fluoro-2-nitropyridine
dictates its chemical shift in the NMR spectrum. The following diagram illustrates the logical

relationship between the molecular structure and the expected NMR signals.

Figure 1: Structural Correlation of 3-Fluoro-2-nitropyridine and its NMR Signals
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Caption: Molecular structure and its corresponding NMR signals.
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The electron-withdrawing nitro group at the C-2 position and the electronegative fluorine atom

at the C-3 position will have a significant deshielding effect on the adjacent protons and

carbons. This is reflected in the downfield chemical shifts observed for the aromatic protons.

The proton at the C-6 position is expected to be the most deshielded due to its proximity to the

nitrogen atom of the pyridine ring. The protons at C-4 and C-5 will exhibit complex splitting

patterns due to mutual coupling and coupling with the fluorine atom.

Conclusion
This technical guide provides a summary of the available ¹H NMR data for 3-Fluoro-2-
nitropyridine and a general protocol for its acquisition. While detailed experimental ¹³C NMR

data is not yet prevalent in the literature, the information provided herein serves as a valuable

resource for researchers working with this important synthetic intermediate. The provided

experimental guidelines will aid in obtaining high-quality spectra for confirmation of structure

and purity, which are critical aspects in drug development and chemical research. Further

investigation to fully characterize the ¹³C NMR spectrum and to determine the proton-fluorine

coupling constants is warranted.

To cite this document: BenchChem. [Spectroscopic Data of 3-Fluoro-2-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302947#1h-nmr-and-13c-nmr-spectroscopic-data-
of-3-fluoro-2-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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